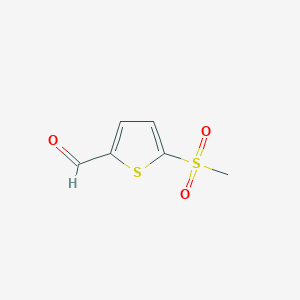

5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Descripción general

Descripción

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a useful research compound. Its molecular formula is C6H6O3S2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Derivatization Reagent

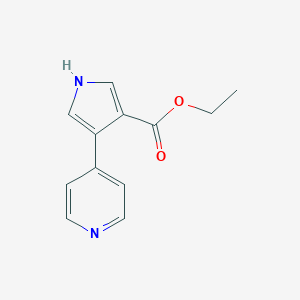

5-(4-Pyridyl)-2-thiophenecarbaldehyde, a related compound, has been used as a fluorescent derivatization reagent for the determination of primary alkylamines. This method involves a combination of precolumn derivatization and postcolumn hydrolysis, achieving a detection limit of about 0.1 pmol for amines (Nakajima, Yamamoto, & Hara, 1990).

Nonlinear Optical Materials

Conjugated thiophene compounds containing methylsulfonyl have been synthesized for use in nonlinear optical materials. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for applications in this field (Chou et al., 1996).

Synthetic Applications in Organic Chemistry

2-Thiophenecarbaldehyde and its derivatives, including 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, have been used in various coupling reactions promoted by samarium diiodide. These reactions are significant for synthetic applications in organic chemistry, particularly in the synthesis of furans, butenolides, and thiophene-fused polycyclic compounds (Yang & Fang, 1999).

Antibacterial Properties

Sulfone derivatives of thiophene, including methylsulfonyl analogs, have been studied for their antibacterial properties against gram-negative and gram-positive organisms. Although less active than nitrofuran derivatives, their potential as antibacterial agents has been explored (Ekström, Ovesson, & Pring, 1975).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of stable thiophene derivatives, including those with methylsulfonyl groups, has been studied. Such research provides insights into the electronic structure and stability of these molecules, which is crucial for their application in various chemical and material science fields (Krayushkin et al., 1993).

Radical Relay Strategy in Organic Synthesis

A radical relay strategy involving 3-(methylsulfonyl)benzo[b]thiophenes demonstrates the application of methylsulfonyl thiophenes in organic synthesis. This method, which involves photocatalysis and sulfur dioxide, highlights the versatility of methylsulfonyl thiophenes in synthetic chemistry (Gong et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, Methylsulfonylmethane (MSM), another sulfur-containing compound, has been shown to reduce oxidative stress and inflammation . It’s possible that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may have similar interactions with its targets, leading to changes in cellular function.

Biochemical Pathways

For instance, microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . The relevant genes are often plasmid borne but can also be found in the chromosome of the bacteria. Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For example, MSM has been shown to protect muscles from damage by reducing the amount of oxidative stress damage incurred through exercise .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Direcciones Futuras

The future directions for research on “5-(Methylsulfonyl)-2-thiophenecarbaldehyde” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, future research could involve more detailed studies on its properties, synthesis methods, and potential uses .

Propiedades

IUPAC Name |

5-methylsulfonylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQYRHNJVSDOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609148 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177194-34-2 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

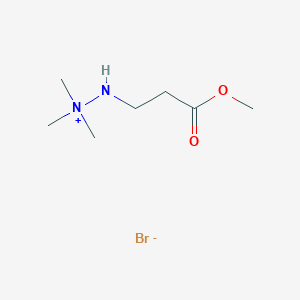

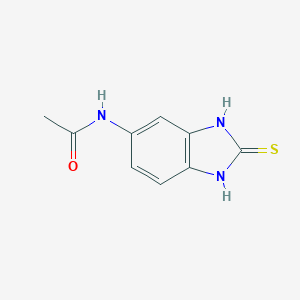

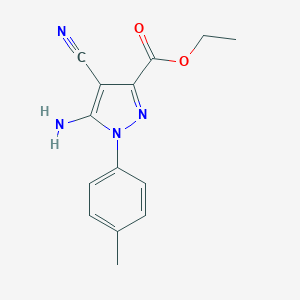

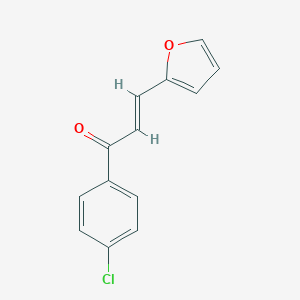

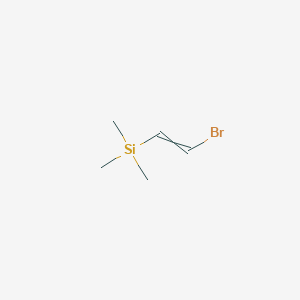

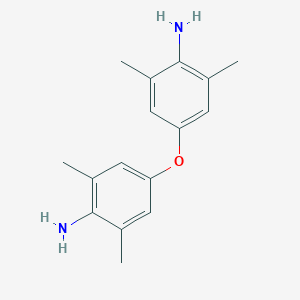

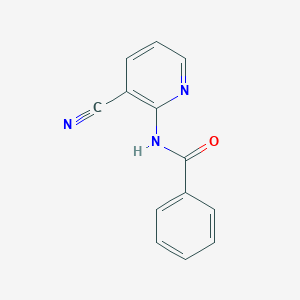

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)